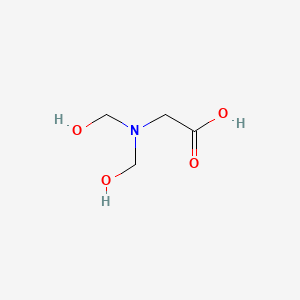
N,N-bis-hydroxymethyl-glycine
Cat. No. B8737042
Key on ui cas rn:
78464-17-2
M. Wt: 135.12 g/mol
InChI Key: WOAWYKPABZNBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04486359
Procedure details


To 500 ml. of anhydrous ethanol, 48.0 g. of triethylamine, 30.6 g. of paraformaldehyde are added. The mixture is stirred at boiling temperature and 37.5 g. of glycine are added. N,N-bis-hydroxymethyl-glycine formed in the reaction mixture is reacted without isolation with 69.0 g. of diethyl phosphite and the reaction mixture is stirred for 20 minutes at 80° C. The reaction mixture is further processed as disclosed in Example 1. 60-62 g. of crystalline N-phosphonomethyl-glycine are obtained. Purity: above 98%.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:3])C.[CH2:4]=[O:5].[NH2:6][CH2:7][C:8]([OH:10])=[O:9]>C(N(CC)CC)C>[OH:5][CH2:4][N:6]([CH2:1][OH:3])[CH2:7][C:8]([OH:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCN(CC(=O)O)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
